molecular formula C15H12O3 B142797 Methyl 2-(4-formylphenyl)benzoate CAS No. 144291-47-4

Methyl 2-(4-formylphenyl)benzoate

Cat. No. B142797
M. Wt: 240.25 g/mol
InChI Key: MNUSHZDUHWBMSZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-formylphenyl)benzoate is a chemical compound that serves as a bioactive precursor in organic synthesis due to its variety of pharmacological activities. It exhibits antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As an active scaffold, it is considered a significant structure and an excellent precursor for the search for new bioactive molecules .

Synthesis Analysis

The synthesis of methyl 2-(4-formylphenyl)benzoate and its derivatives involves various methodologies. For instance, a condensation reaction of methyl-4-formylbenzoate with phenylhydrazine has been used to synthesize (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate . Additionally, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the total synthesis of bisbibenzyls, was synthesized from methyl 4-bromobenzoate and iso-vanilline by a condensation reaction .

Molecular Structure Analysis

The molecular structure of methyl 2-(4-formylphenyl)benzoate derivatives has been characterized using various spectroscopic techniques. For example, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has been characterized by IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction techniques. Density functional theory (DFT) has been employed to investigate the optimized molecular structure and harmonic vibrational frequencies .

Chemical Reactions Analysis

The chemical reactivity of methyl 2-(4-formylphenyl)benzoate derivatives has been studied through global chemical reactivity descriptors, natural population analysis (NPA), and thermodynamic properties. These studies help in understanding the energetic behavior of the compound in various solvent media .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-(4-formylphenyl)benzoate derivatives, such as their mesomorphic behavior, have been investigated. For instance, a series of 1,2-phenylene bis[4-(4-alkoxyphenyliminomethyl)benzoates] displayed classical nematic and/or smectic A phases, indicating their potential for applications in liquid crystal technology . The introduction of different substituents and groups to the molecular structure affects the mesomorphic properties and phase behavior of these compounds .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Methyl 2-(4-formylphenyl)benzoate, recognized for its versatile synthetic applications, serves as a crucial precursor in the synthesis of bioactive molecules with a wide array of pharmacological activities including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its utility as a bioactive scaffold makes it a significant structure for the exploration of new bioactive molecules. The chemical is a synthetically flexible substrate, extensively utilized as a raw material in the preparation of various medical products. The diversity in its synthetic routes, through both one-step and two-step methodologies, underscores its importance in organic synthesis, particularly for pharmaceutical applications (Farooq & Ngaini, 2019).

Environmental and Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) have gained attention for the treatment of pollutants like acetaminophen from water bodies, demonstrating the degradation pathways and by-products. While not directly involving Methyl 2-(4-formylphenyl)benzoate, this research area highlights the broader context of environmental science in which related compounds are studied for their breakdown products, degradation pathways, and potential environmental impacts. Such studies contribute to understanding the fate and biotoxicity of synthetic compounds in natural ecosystems (Qutob et al., 2022).

Fluorescent Chemosensors

The role of Methyl 2-(4-formylphenyl)benzoate-related compounds in developing fluorescent chemosensors has been significant. Compounds based on structures similar to Methyl 2-(4-formylphenyl)benzoate have been utilized to detect a variety of analytes, including metal ions and neutral molecules. These chemosensors have showcased high selectivity and sensitivity, underscoring the potential of Methyl 2-(4-formylphenyl)benzoate derivatives in analytical chemistry and environmental monitoring applications (Roy, 2021).

Safety and Toxicology

The safety and toxicology of preservatives like sodium benzoate, which share a chemical lineage with Methyl 2-(4-formylphenyl)benzoate, have been extensively reviewed. While these compounds are invaluable for food preservation, their interaction with ascorbic acid to potentially form carcinogens and their impact on neurotransmission and cognitive functioning have been areas of concern. These reviews are crucial in understanding the balance between the utility and safety of chemical preservatives and related compounds in the food industry and beyond (Piper & Piper, 2017).

Safety And Hazards

“Methyl 2-(4-formylphenyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

“Methyl 2-(4-formylphenyl)benzoate” is a useful reagent for organic synthesis and can be used in a variety of laboratory experiments. It is a versatile substrate that can be used as a raw material for the preparation of medical products . Therefore, it holds potential for future research and applications in the field of organic synthesis and pharmaceuticals.

properties

IUPAC Name

methyl 2-(4-formylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUSHZDUHWBMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401947
Record name methyl 2-(4-formylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-formylphenyl)benzoate

CAS RN

144291-47-4
Record name methyl 2-(4-formylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(4-formylphenyl)benzoate
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Synthesis routes and methods I

Procedure details

Using essentially the same procedure used in reference example 97b except using methyl 2-iodo-benzoate as substrate in place of methyl 3-bromo-benzoate. MS (EI) m/z 240 (M)+.
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Synthesis routes and methods II

Procedure details

To a solution of 4-formylphenylboric acid (6.7 g) in N,N-dimethylformamide (100 ml) were added 2-bromobenzoic acid methyl ester (6.5 g), tetrakis(triphenylphosphine)palladium [Pd(PPh3)4] (1.0 g) and tripotassium phosphate (23 g). The reaction mixture was stirred for 5 hours at 75° C. The reaction mixture was filtrated and concentrated. To the residue were added 1N hydrochloric acid and ethyl acetate, and the mixture was concentrated. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=9:1) to give the title compound (4.1 g) having the following physical data.
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4-formylphenylboric acid
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6.7 g
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6.5 g
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23 g
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100 mL
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1 g
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Synthesis routes and methods III

Procedure details

2-Nitropropane (7.7 ml) and compound C (20.0 g) were added to a solution of sodium (1.52 ) in ethanol (80 ml) and the solution was heated under reflux for 5 hours. Volatile material was removed by evaporation and the residue was partitioned between ether (300 ml) and water (300 ml). The organic phase was separated, washed with saturated sodium chloride solution and dried (MgSO4). The solvent was removed by evaporation and the residue was purified by flash chromatography, eluting with a mixture of ethyl acetate and hexane (1:9 v/v gradually changing to 1:1 v/v), to give methyl 4'-formylbiphenyl-2-carboxylate (D) (10.2 g) as a waxy solid; NMR (d6 -DMSO): 3.6(s,3H), 7.45-7.6(m,4H), 7.7(d of t, 1H), 7.85(d of d, 1H), 7.95(d,2H), 10.05(s,1H).
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7.7 mL
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20 g
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80 mL
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